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Researchers, scientists, and drug development professionals are invited to explore a
comprehensive comparison guide on the therapeutic potential of Cannflavin B, and its
synthetic derivative FBL-03G, in preclinical pancreatic cancer models. This guide synthesizes
key experimental findings, providing a clear and objective comparison with existing treatment
modalities and offering detailed insights into the methodologies employed.

Pancreatic cancer remains a formidable challenge in oncology, with low survival rates
underscoring the urgent need for novel therapeutic strategies.[1][2] Emerging evidence
suggests that Cannflavin B, a flavonoid found in the cannabis plant, and its synthetic
counterpart FBL-03G (also known as Caflanone), hold significant promise in combating this
aggressive disease.[1][3][4][5] Preclinical studies have demonstrated the potential of FBL-03G
to induce cancer cell death, inhibit tumor growth, and enhance the efficacy of radiotherapy.[1]
[2][6] This guide provides an in-depth analysis of these findings to support ongoing research
and drug development efforts.

Comparative Efficacy of FBL-03G in Pancreatic
Cancer Models

The anti-cancer effects of FBL-03G have been evaluated in established pancreatic cancer cell
lines, namely Panc-02 and KPC, and in an orthotopic mouse model. The following tables
summarize the key quantitative data from these preclinical studies, offering a comparison with
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radiation therapy and, where available, the standard-of-care chemotherapeutic agent,

gemcitabine.

Table 1: In Vitro Efficacy of FBL-03G on Pancreatic Cancer Cell Survival (Clonogenic Assay)

Panc-02 Cell KPC Cell Survival
Treatment Group ) Data Source
Survival (%) (%)
Control 100 100 Moreau et al., 2019
4 Gy Radiation ~60 ~b55 Moreau et al., 2019
1 uM FBL-03G + 4 Gy
o ~30 ~25 Moreau et al., 2019
Radiation
4 uM FBL-03G ~4Qr*** ~35rH** Moreau et al., 2019

***p < 0.001; ****p < 0.0001 compared to control. Data is estimated from graphical

representations in the cited source.

Table 2: In Vivo Efficacy of FBL-03G in an Orthotopic Pancreatic Cancer Mouse Model

Treatment Group

Key Findings

Data Source

Control

Rapid tumor growth

Moreau et al., 2019

FBL-03G (delivered via SRB)

Significant delay in local and

metastatic tumor progression

Moreau et al., 2019

FBL-03G (delivered via SRB)

Significant increase in overall
survival (p < 0.0001)

Moreau et al., 2019

FBL-03G (delivered via SRB)

Evidence of an "abscopal
effect” (inhibition of untreated

distant tumors)

Moreau et al., 2019

Table 3: Comparative IC50 Values of Gemcitabine in Pancreatic Cancer Cell Lines
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Cell Line Gemcitabine IC50 Data Source

Panc-02 ~15 uM (48h treatment) Torres et al., 2013

Note: The IC50 value for gemcitabine is provided for comparative purposes but was not
determined in the same study as the FBL-03G experiments. Direct comparative studies are

needed for a conclusive assessment.

Unraveling the Mechanism of Action of FBL-03G

The therapeutic effects of FBL-03G in pancreatic cancer models appear to be multi-faceted,
involving the induction of apoptosis, enhancement of radiation sensitivity, and modulation of the

tumor microenvironment.

Signaling Pathways and Cellular Effects

FBL-03G has been shown to induce apoptosis, or programmed cell death, in pancreatic cancer
cells.[1] This is a critical mechanism for eliminating malignant cells. Furthermore, the
compound acts as a radiosensitizer, meaning it enhances the cancer-killing effects of radiation
therapy.[2][6] One of the most intriguing findings is the observation of an abscopal effect, where
the treatment of a primary tumor leads to the regression of distant, untreated metastatic
tumors.[6] This suggests that FBL-03G may stimulate an anti-tumor immune response.[7] More
recent investigations propose that FBL-03G may function as an in-situ vaccine, triggering the
immune system to recognize and attack cancer cells throughout the body.[8] Additionally, FBL-
03G is thought to target tumor-associated macrophages by inhibiting CSF1-R and has
demonstrated the ability to suppress the expression of KRAS, a key oncogene frequently
mutated in pancreatic cancer.[9]

© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://pubmed.ncbi.nlm.nih.gov/31396485/
https://www.frontiersin.org/journals/oncology/articles/10.3389/fonc.2019.00660/full
https://www.news-medical.net/news/20190822/New-cannabis-based-drug-shows-promise-for-pancreatic-cancer.aspx
https://www.news-medical.net/news/20190822/New-cannabis-based-drug-shows-promise-for-pancreatic-cancer.aspx
https://www.cbsnews.com/sacramento/news/study-cannabis-chemical-may-have-major-impact-on-pancreatic-cancer-treatment/
https://w3.aapm.org/meetings/2020AM/programInfo/programAbs.php?sid=8825&aid=52089
https://www.biospace.com/flavocure-biotech-announces-fda-clearance-of-ind-application-for-caflanone-fbl-03g-for-clinical-trials-in-pancreatic-cancer-patients
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1205605?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Validation & Comparative
Check Availability & Pricing

FBL-03G (Cannflavin B Derivative)

D

Immune System Modulation

CSF1-R Inhibition on TAMs

In-situ Vaccination

Cellular Mechanisms

KRAS Suppression

Abscopal Effect Apoptosis Radiosensitization

Inhibition of Local and
Metastatic Tumor Growth

Increased Survival

Click to download full resolution via product page

Caption: FBL-03G's multi-pronged attack on pancreatic cancer.
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Experimental Protocols

The following section details the methodologies employed in the key preclinical studies
evaluating FBL-03G.

Cell Lines and Culture

e Panc-02: A murine pancreatic adenocarcinoma cell line.

o KPC: A murine pancreatic cancer cell line derived from a genetically engineered mouse
model (KrasLSL-G12D/+; Trp53LSL-R172H/+; Pdx-1-Cre).

o Culture Conditions: Cells were maintained in appropriate media (e.g., DMEM or RPMI-1640)
supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified
atmosphere with 5% CO2.

In Vitro Assays

o Clonogenic Assay: This assay assesses the ability of a single cell to grow into a colony.
o Cells were seeded in 6-well plates at a low density.

o After 24 hours, cells were treated with FBL-03G, radiation (4 Gy), or a combination of
both.

o Plates were incubated for a period of 7-14 days to allow for colony formation.
o Colonies were then fixed, stained (e.g., with crystal violet), and counted.

o The surviving fraction was calculated by normalizing the number of colonies in the treated
groups to that of the control group.

Treat with FBL-03G,

a
Seed Panc-02 or KPC cells Incubate for 24 hours o
in 6-well plates =

Radiation (4 Gy),

(BT e 73k G handoEiicoichies Count colonies Calculate surviving fraction
for colony formation (e, Crystal Violet)

Click to download full resolution via product page

Caption: Workflow of the clonogenic survival assay.
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In Vivo Animal Model

e Animal Model: C57BL/6 mice were used.

e Tumor Implantation: An orthotopic model was established by surgically implanting Panc-02
or KPC cells into the pancreas of the mice. This model more accurately recapitulates the
human disease compared to subcutaneous models.

o Treatment Delivery: FBL-03G was delivered locally to the tumor using a smart radiotherapy
biomaterial (SRB), a biodegradable polymer designed for sustained drug release.

e Monitoring: Tumor growth was monitored over time using imaging techniques. Animal

survival was also recorded.
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Caption: Orthotopic pancreatic cancer mouse model workflow.

Future Directions
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The promising preclinical data for FBL-03G has paved the way for clinical investigation.
Flavocure Biotech Inc. has received Investigational New Drug (IND) clearance from the U.S.
Food and Drug Administration (FDA) to initiate a Phase | clinical trial of Caflanone (FBL-03G)
for the treatment of pancreatic cancer.[9] This trial will be crucial in evaluating the safety,
tolerability, and preliminary efficacy of this novel agent in human patients.

This guide highlights the significant therapeutic potential of Cannflavin B and its derivative,
FBL-03G, in pancreatic cancer. The comprehensive data and detailed methodologies
presented herein are intended to facilitate further research and accelerate the development of
this promising new treatment avenue.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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potential-in-pancreatic-cancer-models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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